Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate
Description
Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate is an organic compound with the molecular formula C15H18ClNO4 and a molar mass of 311.76 g/mol . This compound is known for its unique structure, which includes a malonate ester group and a substituted aniline moiety. It is used in various scientific research applications due to its interesting chemical properties.
Properties
IUPAC Name |
diethyl 2-[(4-chloro-2-methylanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-13-7-6-11(16)8-10(13)3/h6-9,17H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNODRIGBGZMZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate typically involves the condensation of diethyl malonate with 4-chloro-2-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the methylene bridge between the malonate and aniline groups .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-[(4-chloroanilino)methylene]malonate: Similar structure but lacks the methyl group on the aniline moiety.
Diethyl 2-[(3,4-dichloroanilino)methylene]malonate: Contains two chlorine atoms on the aniline ring instead of one
Uniqueness
Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate is unique due to the presence of both a chlorine and a methyl group on the aniline ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 311.76 g/mol. The compound features a diethyl ester group and a chloro-substituted aniline moiety, which are critical for its biological activity.
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains and fungi. For instance, studies have shown effectiveness against:
- Bacterial Strains : Including Gram-positive and Gram-negative bacteria.
- Fungal Strains : Certain analogs demonstrated antifungal activity, suggesting potential applications in treating infections.
2. Antitumor Activity
The compound also shows promise in anticancer research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including:
- Induction of apoptosis in malignant cells.
- Inhibition of cell cycle progression.
The biological activity of this compound is believed to involve its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
- Receptor Interaction : It potentially interacts with receptors that play a role in cell signaling pathways related to growth and proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate | Contains a different chloro-substituted aniline | Variation in substitution pattern affects biological activity | |
| Diethyl 2-(4-methylphenyl)methylene malonate | Lacks chlorine substitution | May have different reactivity profiles | |
| Diethyl 2-((4-chloro-2-nitroanilino)methylene)malonate | Contains a nitro group instead of methyl | Nitro group may enhance certain biological activities |
This table highlights how the specific chloro and methyl substitutions in this compound may influence its reactivity and biological properties compared to similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating potential as a therapeutic agent for infections.
- Anticancer Research : In vitro studies revealed that the compound could reduce the viability of cancer cell lines by inducing apoptosis, suggesting its potential as an anticancer drug candidate.
- Mechanistic Insights : Further research is needed to elucidate the exact molecular mechanisms through which this compound exerts its effects on cellular processes.
Q & A
Basic: What are the standard synthetic routes for preparing diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate?
Methodological Answer:
The compound is synthesized via condensation of 4-chloro-2-methylaniline with diethyl ethoxymethylenemalonate (EMME). Key steps include:
- Reaction Setup: Mix equimolar amounts of 4-chloro-2-methylaniline and EMME in toluene .
- Thermal Activation: Heat at 120–130°C for 2–8 hours under inert atmosphere to form the methylene bridge .
- Purification: Cool the mixture, isolate the precipitate via filtration, and recrystallize using solvents like n-hexane or ethanol .
Yield Optimization: Adjusting reaction time and temperature (e.g., shorter durations at higher temps) can improve yields up to 90% .
Basic: How is the structural integrity of this compound confirmed in academic research?
Methodological Answer:
- Spectroscopic Techniques:
- X-ray Crystallography: Resolve crystal packing and intramolecular H-bonding (e.g., N-H⋯O) to validate planar geometry .
Basic: What preliminary biological activities are associated with this compound?
Methodological Answer:
- Antimicrobial Screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values typically 8–32 µg/mL) .
- Antifungal Assays: Evaluate inhibition of C. albicans using disk diffusion or CLSI guidelines .
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, noting IC values .
Advanced: How can reaction conditions be optimized for scalable synthesis?
Methodological Answer:
- Catalyst Screening: Test bases (e.g., NaOEt, DBU) to accelerate condensation .
- Solvent Effects: Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents; toluene minimizes side reactions .
- Continuous Flow Systems: Implement flow reactors for improved heat transfer and safety in industrial-scale production .
Advanced: What mechanistic insights exist for its role in Knoevenagel condensations?
Methodological Answer:
- Reactive Intermediates: The malonate’s active methylene group undergoes deprotonation to form an enolate, which attacks electrophilic aldehydes/ketones .
- Kinetic Studies: Monitor reaction progress via -NMR to identify rate-limiting steps (e.g., enolate formation vs. C-C coupling) .
- Computational Modeling: DFT calculations predict transition-state geometries and substituent effects on reactivity .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Structural Variants: Compare halogen substituents (e.g., Br vs. Cl at para positions) which alter lipophilicity and target binding .
- Assay Standardization: Re-test under uniform conditions (e.g., pH, inoculum size) to minimize variability .
- Target Profiling: Use SPR or ITC to quantify interactions with enzymes (e.g., DHFR, CYP450) implicated in antimicrobial activity .
Advanced: What strategies enhance pharmacological profiling for therapeutic potential?
Methodological Answer:
- ADMET Studies:
- Solubility: Measure logP (e.g., ~2.5–3.5) to guide prodrug design .
- Metabolic Stability: Incubate with liver microsomes; identify CYP-mediated oxidation sites via LC-MS .
- In Vivo Efficacy: Use murine infection models to correlate in vitro MICs with therapeutic outcomes .
Advanced: How to address purification challenges due to byproducts?
Methodological Answer:
- Chromatography: Employ flash silica gel columns with gradient elution (hexane:EtOAc) to separate unreacted aniline or dimeric byproducts .
- Recrystallization Optimization: Test solvent pairs (e.g., EtOH/water, ether/hexane) to improve crystal purity .
- HPLC Monitoring: Use C18 columns with UV detection (λ = 254 nm) to track impurities .
Advanced: Can computational methods predict bioactivity or reaction pathways?
Methodological Answer:
- Docking Simulations: Model interactions with bacterial topoisomerase II (PDB: 2XCT) to prioritize derivatives for synthesis .
- MD Simulations: Simulate binding stability of the malonate-enzyme complex over 100 ns trajectories .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values .
Advanced: What are the best practices for scaling up synthesis sustainably?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
